molecular formula C15H24N2O B13719435 4-Isobutoxy-2-(piperidin-1-yl)aniline

4-Isobutoxy-2-(piperidin-1-yl)aniline

Cat. No.: B13719435
M. Wt: 248.36 g/mol
InChI Key: NLLMRUVZPYSTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxy-2-(piperidin-1-yl)aniline is a compound that features a piperidine ring, an aniline moiety, and an isobutoxy group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-2-(piperidin-1-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-2-(piperidin-1-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isobutoxy-2-(piperidin-1-yl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Isobutoxy-2-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isobutoxy-2-(piperidin-1-yl)aniline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

4-(2-methylpropoxy)-2-piperidin-1-ylaniline

InChI

InChI=1S/C15H24N2O/c1-12(2)11-18-13-6-7-14(16)15(10-13)17-8-4-3-5-9-17/h6-7,10,12H,3-5,8-9,11,16H2,1-2H3

InChI Key

NLLMRUVZPYSTSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.